molecular formula C12H8F2N2 B12344217 Bis(3-fluorophenyl)diazene

Bis(3-fluorophenyl)diazene

Cat. No.: B12344217
M. Wt: 218.20 g/mol
InChI Key: XGZUVWDFPZDZAQ-UHFFFAOYSA-N
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Description

Bis(3-fluorophenyl)diazene is an organic compound with the molecular formula C12H8F2N2 It is a diazene derivative where two 3-fluorophenyl groups are attached to a diazene (N=N) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-fluorophenyl)diazene can be synthesized through several methods. One common approach involves the oxidative coupling of 3-fluoroaniline using oxidizing agents such as manganese dioxide (MnO2) or sodium hypochlorite (NaOCl) under reflux conditions . The reaction typically proceeds as follows:

  • Oxidative Coupling with MnO2

    • Dissolve 3-fluoroaniline in toluene.
    • Add MnO2 and reflux the mixture.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Filter the reaction mixture and purify the product using column chromatography.
  • Oxidative Coupling with NaOCl

    • Dissolve 3-fluoroaniline in methanol.
    • Add NaOCl dropwise and stir the mixture at room temperature overnight.
    • Extract the product with ethyl acetate and purify using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluorophenyl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Azoxybenzenes, nitro compounds.

    Reduction: Hydrazines, anilines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Bis(3-fluorophenyl)diazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-fluorophenyl)diazene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its diazene and fluorophenyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)diazene
  • Bis(3-chlorophenyl)diazene
  • Bis(3-bromophenyl)diazene

Uniqueness

Bis(3-fluorophenyl)diazene is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity compared to its chloro- and bromo- counterparts. The fluorine atoms also influence the compound’s electronic properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H8F2N2

Molecular Weight

218.20 g/mol

IUPAC Name

bis(3-fluorophenyl)diazene

InChI

InChI=1S/C12H8F2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H

InChI Key

XGZUVWDFPZDZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N=NC2=CC(=CC=C2)F

Origin of Product

United States

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